3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-3-23-8-10-24(11-9-23)18-12-14(2)22-19-17(13-21-25(18)19)15-4-6-16(20)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLZSSGOPDOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Construction: Pyrazolo[1,5-a]pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between substituted aminopyrazoles and malonate derivatives. Key steps include:
Aminopyrazole Synthesis
5-Amino-3-(4-chlorophenyl)pyrazole serves as the foundational building block. This intermediate is prepared through hydrazine-mediated cyclization of β-ketonitrile precursors derived from 4-chlorophenylacetonitrile. For example, treatment of 4-chlorophenylacetonitrile with hydrazine hydrate in ethanol yields the aminopyrazole with >85% purity.
Cyclocondensation with Malonate Esters
Reaction of 5-amino-3-(4-chlorophenyl)pyrazole with ethyl methylmalonate under basic conditions (sodium ethoxide, 80°C) generates the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. The methyl group at position 5 originates from the methylmalonate moiety, as confirmed by $$^{13}\text{C}$$-NMR analysis. This step achieves 70–80% yield in optimized conditions.
Chlorination at Position 7
Selective chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl$$_3$$) under solvent-free conditions introduces a reactive chlorine atom at position 7. The reaction proceeds at 110°C for 4 hours, yielding 5-methyl-7-chloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine (82% yield). Regioselectivity arises from the greater electrophilicity of the pyrimidine ring’s position 7.
Synthetic Pathway Optimization
Alternative Routes for Core Functionalization
Recent advancements employ cross-coupling reactions to introduce substituents:
Suzuki-Miyaura Coupling
A halogenated pyrazolo[1,5-a]pyrimidine intermediate undergoes Suzuki coupling with 4-chlorophenylboronic acid to install the aryl group at position 3. This method avoids the need for pre-functionalized aminopyrazoles but requires palladium catalysis (Pd(PPh$$3$$)$$4$$) and elevated temperatures (100°C).
Buchwald-Hartwig Amination
Direct amination at position 7 using 4-ethylpiperazine and a palladium/Xantphos catalyst system achieves 76% yield in tetrahydrofuran (THF) at 80°C. While costlier than nucleophilic substitution, this method avoids harsh chlorination conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, H-2), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 2.65–2.55 (m, 4H, piperazine-H), 2.48 (q, J = 7.2 Hz, 2H, CH$$2$$CH$$3$$), 2.34 (s, 3H, CH$$3$$), 1.12 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$).
- HRMS : m/z calculated for C$${20}$$H$${22}$$ClN$$_5$$ [M+H]$$^+$$: 376.1692; found: 376.1689.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Amination |
|---|---|---|
| Yield | 88–94% | 76% |
| Reaction Time | 12 hours | 24 hours |
| Catalyst Cost | Low | High |
| Functional Group Tolerance | Moderate | High |
Nucleophilic substitution remains the preferred method due to its cost-effectiveness and high yields, whereas cross-coupling approaches offer flexibility for structurally diverse analogs.
Challenges and Mitigation Strategies
Scalability and Industrial Relevance
Kilogram-scale synthesis has been demonstrated using continuous flow reactors, reducing reaction times by 40% and improving safety profiles during chlorination.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom .
Scientific Research Applications
The biological activity of 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, which can lead to reduced production of pro-inflammatory cytokines.
- Receptor Binding : It interacts with specific receptors, including muscarinic acetylcholine receptors, which are implicated in several physiological processes such as inflammation and neurotransmission.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study evaluating similar pyrazolo derivatives demonstrated their ability to inhibit the production of inflammatory mediators. The mechanism involves the modulation of signaling pathways associated with inflammation, suggesting potential use in treating inflammatory diseases.
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer potential. Various derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on anti-inflammatory activity (2021) | Demonstrated inhibition of cytokine production in vitro | Supports potential use in treating inflammatory diseases |
| Antitumor activity assessment (2020) | Induced apoptosis in cancer cell lines; inhibited tumor growth in animal models | Highlights the compound's promise as an anticancer agent |
| Pharmacological evaluation (2022) | Lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac | Suggests improved safety profile for therapeutic use |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Biological Activity
3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antifungal and antitubercular properties, as well as its synthesis and structural characteristics.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrimidine backbone with a chlorophenyl group and an ethylpiperazine substituent. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway generally includes the formation of the pyrazole core followed by the introduction of the chlorophenyl and piperazine groups.
Antifungal Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising antifungal properties. A study demonstrated that compounds containing this scaffold showed significant activity against various pathogenic fungi. For instance, certain derivatives displayed effective inhibition against strains such as Candida albicans and Aspergillus niger .
Antitubercular Activity
In addition to antifungal effects, this compound has been evaluated for its antitubercular activity. In vitro tests against Mycobacterium tuberculosis H37Rv revealed that some related compounds exhibited notable inhibitory effects. This suggests that the pyrazole scaffold may be a viable lead for developing new antitubercular agents .
Case Studies
- Antifungal Evaluation : A series of pyrazole derivatives were synthesized and tested for their antifungal activity. Among them, the compound with the chlorophenyl substitution showed the highest efficacy against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
- Antitubercular Screening : In a study focusing on tuberculosis treatment, compounds similar to this compound were screened against M. tuberculosis. The results indicated that some derivatives had IC50 values below 10 µg/mL, highlighting their potential as therapeutic candidates.
Research Findings
| Biological Activity | Test Organism | Result (MIC/IC50) |
|---|---|---|
| Antifungal | Candida albicans | 8 µg/mL |
| Antifungal | Aspergillus niger | 16 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | <10 µg/mL |
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with β-diketones or β-ketoesters under reflux conditions. For example, analogous pyrazolo[1,5-a]pyrimidines were prepared by heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones at 433–438 K for 2.5 hours, followed by recrystallization from methanol (66.7% yield) . Key parameters include solvent choice (e.g., ethanol/acetone mixtures for crystallization), temperature control (±5 K), and stoichiometric ratios (1:1.1 amine:diketone). Optimization studies should employ Design of Experiments (DoE) to evaluate time, temperature, and solvent effects on yield and purity.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Validate functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, piperazine N-H stretches at ~3300 cm⁻¹) .
- NMR : Assign signals using ¹H (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 2.4–3.1 ppm) and ¹³C NMR (e.g., pyrimidine carbons at δ 150–160 ppm) .
- MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 424.2 for C₂₁H₂₂ClN₅).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic Pbca space group with a = 9.536 Å, b = 15.941 Å, c = 24.853 Å for similar derivatives) . Refinement protocols should merge Friedel pairs and apply riding H-atom models (Uiso(H) = 1.2Ueq(C)) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Screen for activity against purine-dependent enzymes (e.g., kinases, benzodiazepine receptors) using:
- In vitro enzyme inhibition assays (IC₅₀ determination via fluorescence polarization).
- Cellular assays (e.g., antitrypanosomal activity using Trypanosoma brucei cultures, referencing pyrazolo[1,5-a]pyrimidines as purine analogs) . Dose-response curves (0.1–100 µM) and cytotoxicity profiling (HEK293 cells) are critical for selectivity assessment.
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict binding affinities to targets like KDR kinase .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., peripheral benzodiazepine receptor docking) with AMBER or GROMACS, focusing on piperazine substituent flexibility .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore novel synthetic pathways and intermediates .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Analyze ¹H NMR spectra for impurities (e.g., residual solvents, unreacted amines) using qNMR with maleic acid as an internal standard.
- Chromatography : Employ HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify byproducts. For example, ethylpiperazine side chains may exhibit varying retention times (8–12 min) .
- Crystallographic Validation : Compare unit cell parameters (e.g., V = 3778.0 ų for similar crystals) to detect polymorphic variations .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer (residence time: 30–60 min, T = 423 K) .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂, 5 mol%) to accelerate cyclocondensation .
- Green Solvents : Replace methanol with cyclopentyl methyl ether (CPME) for eco-friendly crystallization (yield increase by 8–12%) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
